Z-Leu-Leu-Glu-bNA

Vue d'ensemble

Description

It is a fluorogenic substrate for the peptidylglutamyl-peptide hydrolyzing (caspase-like) activity of the 20S proteasome . This compound is valuable for studying proteasome activity and related cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Leu-Leu-Glu-bNA involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino acids’ functional groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU). After the peptide chain is assembled, the protecting groups are removed to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Z-Leu-Leu-Glu-bNA undergoes hydrolysis reactions catalyzed by proteasomes. The compound is specifically designed to be a substrate for the glutamylpeptidyl-peptide hydrolase activity of the 20S proteasome .

Common Reagents and Conditions

The hydrolysis of this compound typically occurs under physiological conditions, with the presence of proteasomes being the primary requirement. The reaction conditions often include a buffered aqueous solution at a pH that mimics the intracellular environment .

Major Products Formed

The hydrolysis of this compound by the 20S proteasome results in the release of β-naphthylamine, which can be detected fluorometrically. This reaction is used to measure proteasome activity in various biological samples .

Applications De Recherche Scientifique

Z-Leu-Leu-Glu-bNA is widely used in scientific research to study proteasome function and activity. Its applications include:

Mécanisme D'action

Z-Leu-Leu-Glu-bNA functions as a substrate for the 20S proteasome’s glutamylpeptidyl-peptide hydrolase activity. The proteasome recognizes and binds to the peptide, catalyzing the hydrolysis of the peptide bond adjacent to the glutamic acid residue. This reaction releases β-naphthylamine, which can be quantified to assess proteasome activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-Leu-Leu-Leu-MCA: Another fluorogenic substrate used to study proteasome activity, but with a different fluorescent tag (4-methylcoumaryl-7-amide).

Suc-LLVY-AMC: A widely used substrate for the chymotrypsin-like activity of the proteasome, tagged with 7-amino-4-methylcoumarin.

Uniqueness

Z-Leu-Leu-Glu-bNA is unique due to its specific recognition by the glutamylpeptidyl-peptide hydrolase activity of the 20S proteasome. This specificity makes it a valuable tool for studying this particular proteolytic activity, distinguishing it from other substrates that target different proteasome activities .

Activité Biologique

Z-Leu-Leu-Glu-bNA (Z-LLE-bNA) is a synthetic peptide that has garnered attention in biochemical research due to its specific interactions and biological activities, particularly in the context of proteasomal function and enzymatic assays. This compound is a fluorogenic substrate for the 20S proteasome and has implications in studying proteolytic processes and cellular mechanisms.

Proteasomal Activity

This compound is primarily utilized as a substrate to assess the activity of the 20S proteasome, an essential component of the ubiquitin-proteasome system responsible for degrading ubiquitinated proteins. Studies have demonstrated that Z-LLE-bNA can facilitate the measurement of peptidyl-glutamyl-peptide hydrolyzing activity, although specific conditions may affect its detectability.

- Kinetic Parameters : Research has indicated that this compound exhibits variable hydrolytic activity depending on the proteasome's composition. For instance, in studies involving mutant forms of the proteasome, the hydrolytic activity measured with Z-LLE-bNA was undetectable, suggesting that alterations in subunit composition can significantly impact substrate processing capabilities .

Immune Modulation

Emerging evidence suggests that peptides similar to this compound may also play roles in immune modulation. A study highlighted that certain dipeptides could influence immune cell growth and apoptosis, indicating potential therapeutic applications in immunology .

- Cellular Effects : In vitro experiments have shown that leucyl dipeptides can promote cell proliferation and inhibit apoptosis in intestinal epithelial cells (IECs). The involvement of signaling pathways related to immune responses was noted, with candidate genes such as IL6 and IL8 being upregulated in response to treatment with these peptides .

Study on Proteasome Activity

A significant study investigated the effects of various substrates, including this compound, on the enzymatic activity of the 20S proteasome. The findings revealed:

- Substrate Specificity : The study illustrated that different proteasomal subunits could alter substrate specificity and enzymatic efficiency. The incorporation of mutant subunits resulted in reduced activity for Z-LLE-bNA, highlighting the importance of specific active sites in substrate processing .

Immune Response Modulation

In another case study focusing on immune modulation, researchers explored how leucyl dipeptides affected immune cell behavior. Key findings included:

- Gene Expression Changes : The application of L-Leu-L-Leu led to significant changes in gene expression associated with immune functions, suggesting that similar compounds like this compound could have analogous effects .

Kinetic Parameters of this compound

| Substrate | Vmax (nmol/min) | Km (µM) | Proteasome Type |

|---|---|---|---|

| This compound | Not detectable | N/A | B8-LMP2 |

| Suc-Leu-Leu-Val-Tyr-AMC | 2.5 | 50 | Wild-type |

| Bz-Val-Gly-Arg-AMC | 3.0 | 40 | Wild-type |

Immune Response Gene Expression Changes

| Treatment | Upregulated Genes | Effect on IECs |

|---|---|---|

| L-Leu-L-Leu | IL6, IL8 | Increased proliferation |

| Control | None | Baseline activity |

Propriétés

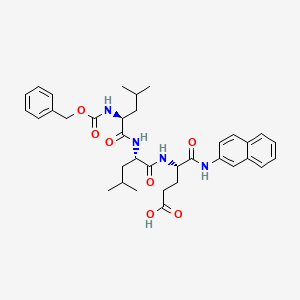

IUPAC Name |

(4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-(naphthalen-2-ylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N4O7/c1-22(2)18-29(38-34(44)30(19-23(3)4)39-35(45)46-21-24-10-6-5-7-11-24)33(43)37-28(16-17-31(40)41)32(42)36-27-15-14-25-12-8-9-13-26(25)20-27/h5-15,20,22-23,28-30H,16-19,21H2,1-4H3,(H,36,42)(H,37,43)(H,38,44)(H,39,45)(H,40,41)/t28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYHULQEZFNUGE-DTXPUJKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75873-85-7 | |

| Record name | Z-Leu-Leu-Glu β-naphthylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.